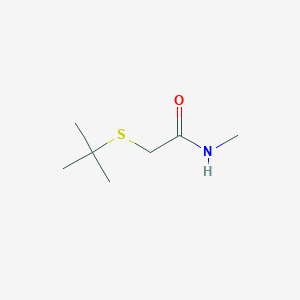
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide, also known as TFB-TZ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. TFB-TZ is a thiazolidine derivative that possesses unique biochemical and physiological properties, making it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide is not fully understood. However, it has been suggested that 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide may exert its effects by modulating various signaling pathways involved in inflammation, tumor growth, and glucose metabolism. 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to exert a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis. Additionally, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide is its versatility in various biomedical fields. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for drug discovery and development. Additionally, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related disorders. However, one of the limitations of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for the study of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide. One of the future directions is the exploration of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide and to identify its molecular targets. Furthermore, the development of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide derivatives with improved pharmacological properties may lead to the discovery of novel therapeutics for various biomedical applications.
Synthesis Methods
The synthesis of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide involves the reaction of 2,2,2-trifluoroethylamine with 4-chloro-3-nitrobenzoic acid to obtain 4-(2,2,2-trifluoroethylamino)-3-nitrobenzoic acid, followed by the reaction of the obtained compound with thiosemicarbazide to yield 4-(2,2,2-trifluoroethylamino)-3-nitrothiosemicarbazide. Finally, the reaction of 4-(2,2,2-trifluoroethylamino)-3-nitrothiosemicarbazide with acetic anhydride results in the formation of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide.
Scientific Research Applications
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has been extensively studied for its potential applications in various biomedical fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has been found to have antioxidant properties, making it a promising candidate for the treatment of oxidative stress-related disorders.
properties
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3S/c13-12(14,15)8-16-11(18)9-2-4-10(5-3-9)17-6-1-7-21(17,19)20/h2-5H,1,6-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOOVFWRJGUHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)

![N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)



![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)


![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)
